N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-12-14(2)10-11-18(15)30-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBLVUXVLZZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications. Key steps include:
- Formation of the Triazole Ring : Cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
- Introduction of Substituents : This involves nucleophilic aromatic substitution or alkylation reactions to attach aromatic and aliphatic groups.
The chemical structure is characterized by a triazole moiety linked to a quinoxaline derivative, which is known for its diverse biological activities.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinoxaline have been reported to possess antibacterial properties against both gram-positive and gram-negative bacteria, including Mycobacterium species .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Anticancer Activity
Quinoxaline derivatives have also shown promise in anticancer research. Specific compounds have demonstrated in vitro activity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cells . The mechanism often involves the inhibition of tumor cell proliferation through apoptosis induction.
Table 2: Anticancer Activity Against Different Cell Lines
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways.
- DNA Interaction : Some quinoxaline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A study conducted on triazole derivatives found that many exhibited moderate to excellent antimicrobial activity against various pathogens .
- Anticancer Research : Another investigation into quinoxaline derivatives highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1261001-43-7)
- Substituents : 4-chloro-3-(trifluoromethyl)phenyl group.
- Molecular Formula : C21H17ClF3N5O2.
- Molecular Weight : 463.8 g/mol.
- These substituents may also confer resistance to metabolic degradation .
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Substituents : 3-ethylphenyl group.
- Molecular Formula : C22H23N5O2.
- Molecular Weight : 389.4 g/mol.
- Key Features : The ethyl group is electron-donating and less sterically bulky than chloro/trifluoromethyl groups, which may reduce lipophilicity and alter binding interactions with biological targets .
Target Compound: N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- Substituents : 2-methoxy-5-methylphenyl group.
- Molecular Formula : Estimated as C23H24N5O3 (based on structural analogy).
- Molecular Weight : ~430–440 g/mol (inferred).
- Key Features : The methoxy group provides moderate electron-donating effects, balancing solubility and lipophilicity. The methyl group at the 5-position may enhance steric stability without significantly increasing molecular bulk.
Comparative Analysis
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Substituent Effects on Bioactivity
- This could improve potency but may also reduce aqueous solubility .
- Electron-Donating Groups (Target Compound) : The methoxy group improves solubility via polar interactions, which may favor pharmacokinetic profiles. The methyl group adds minimal steric hindrance, preserving binding affinity.
- Alkyl Groups () : The ethyl group offers a balance between hydrophobicity and flexibility, possibly enabling broader target compatibility .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 12 hours to 35 minutes while maintaining 80% yield.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide?
- Methodological Approach : The synthesis typically involves a multi-step process starting with the formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors with triazole derivatives. Key steps include:
- Step 1 : Cyclization under reflux using catalysts like acetic acid or DMF at 80–100°C .
- Step 2 : Introduction of the propyl group at the N1 position via alkylation with 1-bromopropane in the presence of K₂CO₃ .
- Step 3 : Coupling the acetamide moiety (2-methoxy-5-methylphenyl group) using chloroacetyl chloride and subsequent amidation .
Critical parameters include inert atmosphere (N₂/Ar), controlled temperature, and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Approach : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C2, methyl at C5 on the phenyl ring) and propyl chain integration .
- HPLC-MS : Assess purity (>95%) and detect impurities from incomplete alkylation or amidation steps .
- X-ray crystallography (if crystals form): Resolve ambiguities in fused triazoloquinoxaline geometry .
Q. What preliminary biological screening assays are appropriate for evaluating its activity?
- Methodological Approach : Prioritize target-agnostic assays to identify broad mechanisms:
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazoloquinoxaline inhibitors .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA, referencing fluorophenyl analogs with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
- Methodological Approach : Systematically modify substituents and evaluate outcomes:
- Vary the N1 substituent : Compare propyl (current) vs. isopropyl or cyclopropyl groups to alter steric bulk and hydrophobic interactions .
- Modify the methoxy group : Replace with electron-withdrawing groups (e.g., Cl, F) to enhance binding affinity to ATP pockets .
- Assay Design : Use homology modeling (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How should researchers address contradictory data in cytotoxicity studies (e.g., high potency in one cell line vs. inactivity in another)?
- Methodological Approach : Conduct follow-up experiments to isolate variables:
- Check metabolic stability : Use liver microsomes (human/rat) to rule out rapid degradation in inactive cell lines .
- Assess membrane permeability : Perform Caco-2 assays or PAMPA to evaluate passive diffusion barriers .
- Target validation : Knock down suspected targets (e.g., via CRISPR/Cas9) in resistant cell lines to confirm on-mechanism activity .
Q. What in vivo models are suitable for validating its therapeutic potential against cancer or inflammation?
- Methodological Approach : Select models aligned with preliminary in vitro
- Xenograft models : Use nude mice implanted with triazoloquinoxaline-sensitive cell lines (e.g., HCT-116 colorectal cancer) .
- Acute inflammation models : Induce paw edema in rats with carrageenan and measure cytokine reduction (IL-6, TNF-α) .
- Dosing : Optimize pharmacokinetics (PK) via IV/PO administration, monitoring plasma half-life and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
